molecular formula C10H8BrF3O3 B13986033 Methyl 4-(bromomethyl)-3-(trifluoromethoxy)benzoate

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)benzoate

Cat. No.: B13986033
M. Wt: 313.07 g/mol
InChI Key: IASALACTVINEQT-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 It is a derivative of benzoic acid, featuring a bromomethyl group and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)-3-(trifluoromethoxy)benzoate typically involves the bromination of methyl 4-methyl-3-(trifluoromethoxy)benzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-3-(trifluoromethoxy)benzoate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)benzoate is unique due to the presence of both bromomethyl and trifluoromethoxy groups, which confer distinct chemical reactivity and biological activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules with potential pharmaceutical applications .

Properties

Molecular Formula

C10H8BrF3O3

Molecular Weight

313.07 g/mol

IUPAC Name

methyl 4-(bromomethyl)-3-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)6-2-3-7(5-11)8(4-6)17-10(12,13)14/h2-4H,5H2,1H3

InChI Key

IASALACTVINEQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)OC(F)(F)F

Origin of Product

United States

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